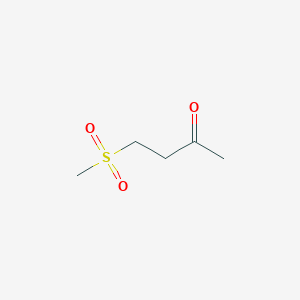
Methacryloyloxyacetic acid
Vue d'ensemble
Description
Methacryloyloxyacetic acid is an organic compound with the molecular formula C6H8O4. It is a derivative of methacrylic acid and contains both a methacryloyl group and a carboxylic acid group. This compound is of significant interest in polymer chemistry due to its ability to form copolymers with various monomers, enhancing the properties of the resulting materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methacryloyloxyacetic acid can be synthesized through several methods. One common approach involves the acid-catalyzed elimination of the tert-butyl group from its tert-butyl ester in dilute acetonitrile solution. This method yields the compound in approximately 80% purity . Another method involves the Schotten-Baumann reaction, where methacryloyl chloride reacts with glycolic acid in the presence of triethylamine .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of method depends on the desired purity and yield. The acid-catalyzed elimination method is preferred due to its higher yield and product purity .
Analyse Des Réactions Chimiques
Types of Reactions: Methacryloyloxyacetic acid undergoes various chemical reactions, including:
Polymerization: It can polymerize with other monomers to form copolymers.
Esterification: Reacts with alcohols to form esters.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Polymerization: Free radical initiators such as azobisisobutyronitrile (AIBN) are commonly used.
Esterification: Alcohols and acid catalysts like sulfuric acid.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Polymerization: Copolymers with enhanced mechanical and thermal properties.
Esterification: Various esters depending on the alcohol used.
Hydrolysis: this compound and the corresponding alcohol.
Applications De Recherche Scientifique
Methacryloyloxyacetic acid has diverse applications in scientific research:
Polymer Chemistry: Used to create copolymers with improved properties for coatings, adhesives, and sealants.
Biomedical Applications: Investigated for use in dental materials and tissue engineering due to its biocompatibility.
Material Science: Utilized in the development of advanced materials with specific mechanical and thermal properties.
Mécanisme D'action
Methacryloyloxyacetic acid can be compared with other similar compounds such as:
Acrylic Acid: Both are carboxylic acids, but this compound has a methacryloyl group, making it more suitable for certain polymerization reactions.
Methacrylic Acid: Similar in structure but lacks the additional carboxylic acid group, limiting its versatility in forming copolymers.
Uniqueness: this compound’s unique combination of a methacryloyl group and a carboxylic acid group allows it to participate in a wider range of chemical reactions and form more diverse copolymers compared to its analogs .
Comparaison Avec Des Composés Similaires
- Acrylic Acid
- Methacrylic Acid
- Glycolic Acid
Propriétés
IUPAC Name |
2-(2-methylprop-2-enoyloxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-4(2)6(9)10-3-5(7)8/h1,3H2,2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCPOLLWTJARLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90516761 | |
| Record name | [(2-Methylacryloyl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90516761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6852-90-0 | |
| Record name | [(2-Methylacryloyl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90516761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-butyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3055983.png)
![1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-1-piperazinyl)propyl]-](/img/structure/B3055984.png)





